2-Thiazolamine, 5-iodo-
Description
Significance of Thiazole (B1198619) Heterocycles as Core Scaffolds in Modern Chemistry
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. benthamdirect.comfabad.org.tr This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various chemical interactions. benthamdirect.comnih.gov The thiazole ring is planar and aromatic, a result of the delocalization of pi electrons, which imparts a degree of stability to the molecule. kuey.net This aromatic character is a key feature that contributes to the diverse applications of thiazole derivatives. kuey.net
The thiazole scaffold is present in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities. benthamdirect.comfabad.org.trtandfonline.com For instance, the essential vitamin B1 (thiamine) contains a thiazole ring. benthamdirect.comijsrst.com Furthermore, many pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anticancer agents, incorporate the thiazole nucleus as a critical component of their molecular architecture. benthamdirect.comnih.gov Beyond pharmaceuticals, thiazole derivatives are integral to the development of dyes, photographic sensitizers, and vulcanizing accelerators. benthamdirect.com The versatility of the thiazole ring makes it a privileged scaffold in drug discovery and a valuable component in the design of functional materials. researchgate.net
Overview of 2-Aminothiazole (B372263) Derivatives as Versatile Precursors for Complex Molecules
Among the various classes of thiazole derivatives, 2-aminothiazoles are particularly significant as versatile precursors in organic synthesis. researchgate.netnih.govresearchgate.net The presence of a reactive amino group at the 2-position of the thiazole ring provides a convenient handle for further chemical modifications. nih.gov This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. researchgate.net
The synthesis of 2-aminothiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea (B124793) derivative. researchgate.nettandfonline.com Modern variations of this method have been developed to improve efficiency and expand the substrate scope. rsc.orgresearchgate.net The resulting 2-aminothiazole core can then be elaborated through various chemical transformations, such as acylation, alkylation, and coupling reactions, to generate a diverse library of compounds. nih.govmdpi.com These derivatives have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net
Strategic Importance of Halogenated 2-Aminothiazoles, with Specific Focus on 5-Iodo- Substitution
The introduction of a halogen atom onto the 2-aminothiazole scaffold further enhances its synthetic utility. nih.gov Halogenated 2-aminothiazoles, particularly those with bromine or iodine substituents, are valuable intermediates for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govjocpr.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks. jocpr.com
The 5-iodo- substitution on the 2-aminothiazole ring is of particular strategic importance. The carbon-iodine bond is the most reactive among the halogens in many cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance. nih.gov This makes 2-Thiazolamine, 5-iodo- a highly sought-after building block for the synthesis of targeted molecules. The iodine atom can be readily displaced by a variety of organic and inorganic nucleophiles, enabling the introduction of diverse substituents at the 5-position of the thiazole ring. This strategic placement of a reactive handle opens up a vast chemical space for the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. For instance, the synthesis of 2-amino-5-halothiazoles has been explored for their potential as anticancer agents. mdpi.com
| Property | Value | Source |
| Molecular Formula | C3H3IN2S | nih.gov |
| Molecular Weight | 226.04 g/mol | nih.gov |
| IUPAC Name | 5-iodo-1,3-thiazol-2-amine | nih.gov |
| CAS Number | 41731-32-2 | nih.gov |
| Synonyms | 5-Iodothiazol-2-amine, 5-Iodo-thiazol-2-ylamine | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSCGJGRBNAUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314795 | |
| Record name | 5-Iodo-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-32-2 | |
| Record name | 5-Iodo-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Thiazolamine, 5 Iodo and Its Structural Analogs
Development and Optimization of Hantzsch Thiazole (B1198619) Synthesis Protocols
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the creation of the 2-aminothiazole (B372263) core. chemicalbook.comwikipedia.orgresearchgate.net This method and its modern variations offer versatile routes to the necessary precursors for 2-Thiazolamine, 5-iodo-.
The classical Hantzsch synthesis involves the cyclocondensation reaction between an α-halocarbonyl compound, such as an α-haloketone, and a thiourea (B124793) derivative. chemicalbook.comwikipedia.orgbohrium.comclockss.org This reaction is a widely used and powerful tool for constructing the 2-aminothiazole ring. researchgate.netclockss.org For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The process typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. chemicalbook.comclockss.org
The mechanism begins with the nucleophilic attack of the sulfur atom from thiourea on the carbonyl carbon of the α-haloketone. tandfonline.com This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. tandfonline.com While effective, this traditional approach often requires the use of lachrymatory and toxic α-haloketones. benthamdirect.comresearchgate.net
To circumvent the direct use of hazardous α-halocarbonyls, catalyst-mediated approaches have been developed. Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the synthesis of 2-aminothiazoles. tandfonline.comresearchgate.net These methods often proceed via a one-pot reaction where a ketone reacts with thiourea in the presence of iodine. benthamdirect.comresearchgate.nettandfonline.com The iodine serves a dual purpose: it facilitates the in situ generation of an α-iodoketone from the starting ketone, which then undergoes the Hantzsch-type condensation with thiourea. benthamdirect.comresearchgate.net
Table 1: Comparison of Catalytic Systems for 2-Aminothiazole Synthesis
| Catalyst System | Starting Materials | Key Advantages | Reference |
| Molecular Iodine (I₂) | Ketone, Thiourea | Avoids pre-halogenated ketones, mild conditions | benthamdirect.com, tandfonline.com |
| Cu(II)/Iodine | Methyl Aryl Ketones, Thiourea | Catalytic iodine use, good yields | benthamdirect.com |
| Triethylamine (B128534) (NEt₃)/Iodine | Ketones, Thiourea | Simple procedure, short reaction times | tandfonline.com |
| I₂/DMSO | Ketones, Thiourea | Convenient one-pot approach | researchgate.net |
Electrochemical synthesis represents a modern, green, and safe technique for preparing 2-aminothiazoles. nih.govbeilstein-journals.org This method avoids the need for stoichiometric or excess amounts of chemical oxidants and the pre-functionalization of substrates. nih.govbeilstein-journals.org The reaction is typically carried out in an undivided cell with graphite (B72142) electrodes, where an electric current is passed through a solution containing a ketone, a thiourea, and a halide salt mediator, such as ammonium (B1175870) iodide (NH₄I). researchgate.netnih.govbeilstein-journals.org
The mechanism involves the electrochemical oxidation of the iodide ion to generate an iodinating species in situ. beilstein-journals.org This species then reacts with the ketone at the α-carbon to form an α-iodoketone intermediate. researchgate.netbeilstein-journals.orgbeilstein-journals.org This key intermediate is then consumed in a subsequent condensation reaction with thiourea to yield the 2-aminothiazole product. researchgate.netbeilstein-journals.org This electrochemical protocol has been successfully applied to a diverse range of aromatic, aliphatic, and active methylene (B1212753) ketones. researchgate.netnih.gov
Table 2: Electrochemical Synthesis of 2-Aminothiazoles
| Substrate | Mediator | Key Features | Isolated Yield (%) | Reference |
| Ketones, Thioureas | NH₄I | External-oxidant-free, avoids prefunctionalization | Satisfactory yields | researchgate.net |
| Active Methylene Ketones, Thioureas | NH₄I | Green, modern, and safe technique | Up to 77% | nih.gov, beilstein-journals.org |
| Ketones, NH₄SCN | NH₄I | Uses NH₄SCN as sulfur and nitrogen source | Moderate to excellent | researchgate.net |
Regioselective Halogenation Strategies for Thiazole Rings
Once the 2-aminothiazole core is synthesized, the next critical step is the introduction of an iodine atom specifically at the C-5 position of the thiazole ring. The amino group at the C-2 position is an activating group, which directs electrophilic substitution primarily to the C-5 position.
Direct iodination of the 2-aminothiazole ring is a common method to produce 2-Thiazolamine, 5-iodo-. This electrophilic aromatic substitution is highly regioselective for the C-5 position due to the electron-donating nature of the amino group. Various iodinating agents and conditions have been developed to achieve this transformation efficiently.
Reagents such as iodine in the presence of an oxidizing agent like iodic acid (HIO₃) have proven effective. tandfonline.com The reaction can be performed in green solvents like aqueous polyethylene (B3416737) glycol (PEG-400). tandfonline.com Another approach involves the use of N-iodosuccinimide (NIS) as the iodine source, which can be used in one-pot procedures following the initial formation of the thiazole ring. sioc-journal.cn Copper salts, such as copper(I) iodide, have also been employed to facilitate the iodination. nih.gov
Table 3: One-Pot Synthesis and Halogenation of 2-Aminothiazoles
| Halogenating Agent | Catalyst/Solvent | Key Advantages | Reference |
| N-Bromosuccinimide (NBS) | Lactic Acid | Rapid, scalable, sustainable | tandfonline.com |
| Trichloroisocyanuric acid (TCCA) | Magnetic Nanocatalyst / Ethanol | Replaces toxic reagents, recyclable catalyst, high efficiency | nih.gov, rsc.org |
| N-Iodosuccinimide (NIS) | One-pot from 2-amino-3-methylbenzoic acid | High overall yield, simple work-up | sioc-journal.cn |
| N-Bromosuccinimide (NBS) | β-Cyclodextrin / Water | Green chemistry, excellent yields, recyclable catalyst | organic-chemistry.org |
Preparation of Substituted 2-Thiazolamine, 5-iodo- Derivatives
The preparation of substituted 5-iodo-2-aminothiazole derivatives can be broadly categorized into two main approaches: the direct iodination of a pre-formed substituted 2-aminothiazole ring and the synthesis of a halogenated precursor that can be further modified.
A straightforward method for the synthesis of 5-iodo-2-aminothiazole derivatives involves the direct electrophilic iodination of a 2-aminothiazole precursor at the C-5 position. This position is highly activated towards electrophilic substitution due to the electron-donating effect of the amino group.
One efficient and environmentally friendly protocol utilizes iodic acid (HIO₃) as an oxidant in the presence of iodine in an aqueous polyethylene glycol (PEG-400) medium. tandfonline.comtandfonline.comfigshare.com This method allows for the selective C-5 iodination of various 4-substituted-2-aminothiazoles in a short reaction time at room temperature. tandfonline.comtandfonline.com The general procedure involves stirring the 2-aminothiazole substrate with iodine and iodic acid in aqueous PEG-400. tandfonline.comtandfonline.com The reaction is typically complete within 10-15 minutes, and the desired 5-iodo product can be isolated after dilution with water and purification. tandfonline.comtandfonline.com
A variety of 4-substituted-2-aminothiazoles have been successfully iodinated using this method, as detailed in the table below.
Table 1: Synthesis of 5-Iodo-2-aminothiazole Derivatives via C-5 Iodination
| Starting Material (4-Substituted-2-aminothiazole) | Product (4-Substituted-5-iodo-2-aminothiazole) |
|---|---|
| 4-Phenyl-2-aminothiazole | 5-Iodo-4-phenyl-2-aminothiazole |
| 4-(4-Chlorophenyl)-2-aminothiazole | 4-(4-Chlorophenyl)-5-iodo-2-aminothiazole |
| 4-(4-Bromophenyl)-2-aminothiazole | 4-(4-Bromophenyl)-5-iodo-2-aminothiazole |
| 4-(4-Nitrophenyl)-2-aminothiazole | 5-Iodo-4-(4-nitrophenyl)-2-aminothiazole |
| 4-(p-Tolyl)-2-aminothiazole | 5-Iodo-4-(p-tolyl)-2-aminothiazole |
| 4-(4-Methoxyphenyl)-2-aminothiazole | 5-Iodo-4-(4-methoxyphenyl)-2-aminothiazole |
Data sourced from Hebade et al. (2016). tandfonline.com
Another strategy for obtaining a precursor for substituted 5-iodo-2-aminothiazoles involves a "halogen dance" reaction. This reaction allows for the synthesis of a di-halogenated thiazole derivative that can be selectively functionalized. For instance, starting from Boc-protected 2-aminothiazole, treatment with N-bromosuccinimide (NBS) yields the 5-bromo derivative. nih.gov Subsequent treatment with lithium diisopropylamide (LDA) and iodine as an electrophile can lead to the formation of a 4-bromo-5-iodothiazole derivative, although yields may be modest. nih.gov This di-halogenated intermediate is a valuable precursor for introducing different substituents at the C-4 and C-5 positions through selective cross-coupling reactions.
The introduction of alkyl or aryl groups at the C-4 position of the 2-amino-5-iodothiazole scaffold can be achieved through several synthetic routes.
One common and versatile method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. benthamdirect.comresearchgate.netrsc.org By using an α-haloketone that already contains the desired alkyl or aryl substituent, a 4-substituted-2-aminothiazole is formed. This intermediate can then be subjected to the C-5 iodination reaction described in the previous section to yield the final 4-substituted-5-iodo-2-aminothiazole. tandfonline.comtandfonline.com For example, the reaction of a substituted phenacyl bromide with thiourea will produce a 4-aryl-2-aminothiazole, which can then be iodinated. researchgate.net A one-pot method for this transformation has also been developed using methyl aryl ketones and thiourea with catalytic amounts of a Cu(II) salt and iodine in PEG-400. benthamdirect.com In this process, the α-iodoketone is generated in situ. benthamdirect.com
Table 2: Examples of 4-Aryl-2-aminothiazoles Synthesized via Hantzsch Condensation
| α-Bromoketone | Product (4-Aryl-2-aminothiazole) |
|---|---|
| 2-Bromo-1-phenylethanone | 4-Phenyl-2-aminothiazole |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-aminothiazole |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-(4-Nitrophenyl)-2-aminothiazole |
| 2-Bromo-1-(p-tolyl)ethanone | 4-(p-Tolyl)-2-aminothiazole |
These compounds can be subsequently iodinated at the C-5 position.
Alternatively, if a 4-halo-5-iodothiazole precursor is available, such as the one synthesized via the "halogen dance" reaction, the C-4 position can be selectively functionalized using cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For example, a 4-bromo-5-iodothiazole derivative can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to introduce an aryl group at the C-4 position. nih.gov This approach offers a high degree of flexibility in introducing a wide range of aryl and heteroaryl substituents.
Chemical Reactivity and Transformation Pathways of 2 Thiazolamine, 5 Iodo
Nucleophilic Substitution Reactions at the C-5 Position
The carbon-iodine bond at the C-5 position of the thiazole (B1198619) ring is a primary site for nucleophilic attack. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the iodide, which is a good leaving group.
The substitution of halogens at the C-5 position of 2-aminothiazoles is a known transformation. jocpr.com While detailed mechanistic studies specifically for 2-Thiazolamine, 5-iodo- are not extensively detailed in the provided literature, the general mechanism for nucleophilic aromatic substitution on 2-amino-5-halothiazoles proceeds via a bimolecular process. documentsdelivered.com In these reactions, a strong nucleophile attacks the C-5 carbon, leading to the displacement of the iodide ion. jocpr.com
In a related context, the halogenation of 2-aminothiazoles to produce these 5-halo derivatives is understood to occur through an addition-elimination mechanism. jocpr.com For the subsequent substitution reaction, the presence of the amino group at the C-2 position influences the electron density of the ring, thereby affecting the rate and feasibility of nucleophilic attack at the C-5 position.
The success and outcome of nucleophilic substitution at the C-5 position are highly dependent on the nature of the nucleophile and the specific reaction conditions employed. Strong nucleophiles are generally required to displace the halide. jocpr.com
Studies on related 2-amino-5-halothiazoles demonstrate the critical role of the leaving group. In nucleophilic fluorination reactions under microwave irradiation, 2-chloro and 2-bromo precursors provided good to excellent yields of the 2-fluoro product (up to 78% for the chloro precursor). In stark contrast, the corresponding 2-iodo precursor resulted in negligible product formation (< 5%). nih.gov This highlights that while iodide is typically a good leaving group, the specific reaction system (in this case, fluorination with KF-Kryptofix 2.2.2) can dramatically alter the expected reactivity trend.
Different synthetic protocols have been developed to facilitate these substitutions, often aiming to avoid the isolation of the halogenated intermediate. These methods emphasize the role of the reaction medium and catalysts. For instance, reactions have been successfully carried out using systems like Br2/NaHCO3 in DMF or CuBr2/Amine in acetonitrile, which can influence the yield and reaction rate. jocpr.com
Table 1: Comparison of Leaving Group Ability in Nucleophilic Fluorination of 2-Halo-thiazole Derivatives nih.gov
| Leaving Group | Precursor | Reaction Conditions | Yield of 2-Fluoro Product |
| Bromo | 2-Bromo-thiazole derivatives | KF-Kryptofix 2.2.2, DMSO, MW, 130 °C, 8–15 min | 24–43% |
| Chloro | 2-Chloro-thiazole derivatives | KF-Kryptofix 2.2.2, DMSO, MW, 130 °C, 10–15 min | Dramatically improved, up to 78% |
| Iodo | 2-Iodo-thiazole derivative | KF-Kryptofix 2.2.2, DMSO, MW | < 5% |
Electrophilic Functionalization of the Thiazole Ring at the C-5 Position
While the C-5 position is susceptible to nucleophilic attack due to the iodo-substituent, it can also be functionalized through electrophilic pathways, typically after a metal-halogen exchange or lithiation step.
A powerful method for functionalizing thiazole rings is through direct C-H lithiation using organolithium reagents. In unsubstituted 1,3-thiazoles, the proton at the C-5 position is generally more acidic than the one at C-4, leading to preferential lithiation at C-5. nih.gov This regioselectivity allows for the controlled introduction of substituents.
For 2-Thiazolamine, 5-iodo-, direct lithiation at C-5 is not the primary route due to the presence of the iodine atom. Instead, a lithium-halogen exchange would be the more probable pathway. However, the principle of introducing an electrophile at the C-5 position after generating a C-5 organolithium species is a key strategy for functionalizing the ring. nih.gov
Once the C-5 position is lithiated (either by direct deprotonation of an unsubstituted thiazole or via lithium-halogen exchange of a 5-halothiazole), the resulting organolithium intermediate can react with a wide array of electrophiles. This transition-metal-free method enables the incorporation of various functional groups. nih.gov
This strategy has been successfully applied to introduce a range of substituents onto the thiazole core. The reaction of the lithiated thiazole with different electrophilic reagents allows for the formation of new carbon-carbon, carbon-silicon, carbon-sulfur, carbon-selenium, and carbon-tin bonds. nih.gov
Table 2: Examples of Electrophilic Quenching of Lithiated Thiazoles nih.gov
| Electrophile Class | Example Reagent(s) | Resulting Substituent (E) |
| Carbon | Formaldehyde (CHO), Dimethylformamide (DMF) | -CHO |
| Silicon | Trimethylsilyl chloride (Me3SiCl) | -SiMe3 |
| Sulfur | Diphenyl disulfide (PhSSPh) | -SPh |
| Selenium | Diphenyl diselenide (PhSeSePh) | -SePh |
| Tin | Tributyltin chloride (Bu3SnCl) | -SnBu3 |
| Halogen | Iodine (I2), N-Bromosuccinimide (NBS) | -I, -Br |
Reactivity of the 2-Amino Group
The exocyclic 2-amino group on the thiazole ring behaves as a typical nucleophile and can readily react with various electrophiles. This reactivity allows for extensive modification of the molecule. mdpi.comresearchgate.net
The amino group can undergo acylation reactions. For example, it can be acetylated using acetic anhydride (B1165640) or benzoylated using benzoyl chloride. mdpi.com Reaction with the highly reactive chloroacetyl chloride under basic conditions can also be performed to introduce a chloroacetyl amino moiety. mdpi.com
Furthermore, the 2-amino group can be a handle for more complex transformations. It can be diazotized and subsequently replaced by other nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups that are not accessible through direct nucleophilic substitution on the ring. nih.gov The amino group can also participate in condensation reactions, such as the Claisen-Schmidt condensation after a prior acetylation, or react with aldehydes to form imine derivatives (Schiff bases). mdpi.comnih.gov
Acylation and Amidation Reactions for N-Functionalization
The exocyclic amino group (-NH2) at the C-2 position of the thiazole ring is a primary site for nucleophilic attack, readily undergoing acylation and amidation reactions. This N-functionalization is a common strategy to incorporate the 2-aminothiazole (B372263) scaffold into larger, more complex molecules. The reaction typically involves treating 2-Thiazolamine, 5-iodo- with an acylating agent such as an acyl chloride or anhydride in the presence of a base.
For instance, the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with acetic anhydride proceeds smoothly to yield the N-acetylated product. mdpi.com Similarly, reaction with chloroacetyl chloride in the presence of triethylamine (B128534) affords the corresponding chloroacetyl amino derivative. semanticscholar.org These transformations highlight the general reactivity of the 2-amino group, which is expected to be similar for 2-Thiazolamine, 5-iodo-. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved by reacting 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, demonstrating that amidation is compatible with a halogen at the C-5 position, which can then be used in subsequent cross-coupling reactions. mdpi.com
These reactions are crucial for creating amide linkages, which are prevalent in many biologically active compounds. The general scheme for the acylation of 2-Thiazolamine, 5-iodo- is presented below.
General Reaction Scheme for N-Acylation
Condensation Reactions with Carbonyl Compounds to Form Imines or Heterocycles
The primary amino group of 2-Thiazolamine, 5-iodo- can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comorganic-chemistry.org This reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
Imines are versatile intermediates themselves and can be further reduced to secondary amines or used in the synthesis of new heterocyclic systems. masterorganicchemistry.com For example, the reaction of 2-aminothiazole derivatives with various carbonyl compounds can lead to the formation of fused heterocyclic systems. nih.gov While specific examples involving 2-Thiazolamine, 5-iodo- are not prevalent in the literature, its reactivity is expected to be analogous to other 2-aminothiazoles. The formation of an imine introduces a C=N double bond, which can be a key structural element in various target molecules. semanticscholar.org
The general mechanism for imine formation involves the following steps:
Nucleophilic addition of the primary amine to the carbonyl group.
Proton transfer to form a carbinolamine intermediate.
Protonation of the hydroxyl group.
Elimination of water to form the iminium ion.
Deprotonation to yield the final imine product. khanacademy.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-5 Iodine
The iodine atom at the C-5 position of 2-Thiazolamine, 5-iodo- is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium and copper.
Suzuki-Miyaura Coupling and Related Arylation Strategies
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. nih.govnih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov
For 2-Thiazolamine, 5-iodo-, the C-5 iodine atom serves as the electrophilic partner. The reaction with various aryl or heteroaryl boronic acids allows for the synthesis of a wide range of 5-aryl-2-aminothiazole derivatives. These structures are of significant interest in medicinal chemistry. For example, the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with different aryl boronic acids has been successfully employed to synthesize 2-amino-6-arylbenzothiazoles. nih.gov Similarly, 5-iodo-2'-deoxyuridine undergoes efficient Suzuki-Miyaura cross-coupling with arylboronic acids. researchgate.net The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions. semanticscholar.org
The general catalytic cycle for the Suzuki-Miyaura coupling involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-Thiazolamine, 5-iodo-.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center from an activated boronate species.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
| Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-5-bromothiazole analog | 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | Not specified |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 92 |
| 4-(5-Bromothiophen-2-yl)-thiazole | Phenylboronic acid | Pd(II)-precatalyst | Cs2CO3 | DMF | High |
Other Palladium- and Copper-Catalyzed Transformations
Beyond the Suzuki-Miyaura reaction, the C-5 iodine of 2-Thiazolamine, 5-iodo- can participate in a variety of other palladium- and copper-catalyzed cross-coupling reactions. These transformations provide access to a diverse array of functionalized thiazoles.
Palladium-Catalyzed Reactions:
Heck Reaction: Coupling with alkenes to form 5-alkenyl-2-aminothiazoles.
Sonogashira Reaction: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to yield 5-alkynyl-2-aminothiazoles.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Negishi Coupling: Reaction with organozinc reagents, which has been used to prepare 5-aryl substituted thiazoles. researchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for forming carbon-heteroatom and carbon-carbon bonds. globethesis.com These reactions can be advantageous due to the lower cost of copper compared to palladium. Copper-mediated cross-coupling of thioesters with organostannanes has been used to synthesize precursors for 2-aminothiazoles. nih.gov Copper catalysis can be employed for C-N, C-O, and C-S bond formation at the C-5 position.
Halogen Dance Reactions within Thiazole Systems
The halogen dance is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This rearrangement can be a useful synthetic tool for accessing isomers that are difficult to prepare by direct halogenation. jst.go.jp
In thiazole systems, a halogen dance reaction can occur where the iodine atom at the C-5 position migrates to another position on the ring, typically the C-4 position, upon treatment with a strong base, such as an organolithium reagent or lithium amide. The mechanism is thought to proceed through a series of deprotonation and metal-halogen exchange steps.
Recent studies on 4,5-dihalogenothiazoles have demonstrated that base-induced long-range halogen dance reactions are possible, where a C-5 halogen can migrate to another connected heterocyclic ring. jst.go.jpnih.gov For a system like 2-Thiazolamine, 5-iodo-, treatment with a strong base could potentially induce a 1,2-migration of the iodine from the C-5 to the C-4 position, although this would be highly dependent on the reaction conditions and the nature of any substituents on the amino group. The driving force for such a reaction is often the formation of a more stable carbanion or organometallic intermediate. jst.go.jp
| Substrate | Base | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|---|
| 5-Iodooxazole | LDA | THF | -78 | Migration to 4-iodooxazole |
| 4-Bromo-5-iodothiazole derivative | LiHMDS | Not specified | Not specified | Long-range migration |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Thiazolamine, 5 Iodo and Its Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 2-Thiazolamine, 5-iodo- and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For derivatives of 2-aminothiazole (B372263), the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, in a series of 2-aminothiazole derivatives, the thiazole (B1198619) proton typically appears as a singlet in the aromatic region of the spectrum. tandfonline.com The amino (-NH₂) protons usually present as a broad singlet, and their chemical shift can be influenced by solvent and concentration. tandfonline.com Aromatic protons on substituents will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their substitution pattern and coupling constants (J). tandfonline.com
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is dependent on its hybridization and the electronegativity of attached atoms. In 2-aminothiazole derivatives, the carbon atoms of the thiazole ring show characteristic resonances. For example, in a study of 2-aminothiazole derivatives, the C2, C4, and C5 carbons of the thiazole moiety were assigned specific chemical shifts. asianpubs.org The presence of an iodine atom at the C5 position significantly influences its chemical shift due to the heavy atom effect.
¹⁹F NMR Spectroscopy: For derivatives of 2-Thiazolamine, 5-iodo- that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for probing structural changes and intermolecular interactions.
Table 1: Representative NMR Data for 2-Aminothiazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 4-(4-bromophenyl) thiazol-2-amine | ¹H | 7.73 (2H), 7.69 (2H), 7.61 (2H), 7.16 (1H) | dd, br s, dd, s | J = 6.8, J = 2.0 | tandfonline.com |
| ¹³C | 169.12, 144.39, 131.59 (3C), 127.61 (2C), 121.09, 102.91 | tandfonline.com | |||
| 4-(2,4-dichlorophenyl) thiazol-2-amine | ¹H | 8.6 (2H), 7.79 (1H), 7.71 (1H), 7.57 (1H), 7.14 (1H) | br s, d, d, dd, s | J = 2.4, J = 8.4, J = 8.4, J = 2.0 | tandfonline.com |
| ¹³C | 169.21, 135.40, 134.92, 132.87 (2C), 129.65, 127.81, 127.58, 108.13 | tandfonline.com | |||
| 5-methyl-4-phenylthiazol-2-amine | ¹H | 8.96 (2H), 7.57–7.48 (5H), 2.28 (3H) | br s, m, s | tandfonline.com | |
| ¹³C | 179.46, 167.66, 133.12, 129.43, 128.95 (2C), 128.45 (2C), 114.83, 11.70 | tandfonline.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 2-Thiazolamine, 5-iodo- and its derivatives. rsc.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous assignment of the elemental composition. tandfonline.com
The monoisotopic mass of 2-Thiazolamine, 5-iodo- (C₃H₃IN₂S) is calculated to be 225.90617 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 226.91398. The high accuracy of the measurement helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.
Furthermore, fragmentation analysis in MS/MS experiments can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be used to confirm the connectivity of the molecule. For instance, the fragmentation of 2-aminothiazole derivatives often involves cleavage of the thiazole ring or loss of substituents.
Table 2: HRMS Data for Selected 2-Aminothiazole Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-(4-bromophenyl) thiazol-2-amine | C₉H₈BrN₂S | 254.9586 | 254.9596 | tandfonline.com |
| 4-(3,4-dichlorophenyl) thiazol-2-amine | C₉H₇Cl₂N₂S | 244.9702 | 244.9691 | tandfonline.com |
| 4-(4-nitrophenyl) thiazol-2-amine | C₉H₈N₃O₂S | 222.0332 | 222.0341 | tandfonline.com |
| 5-methyl-4-phenylthiazol-2-amine | C₁₀H₁₁N₂S | 191.0637 | 191.0642 | tandfonline.com |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present.
For 2-Thiazolamine, 5-iodo- and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
N-H stretching: The amino group (-NH₂) typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.
C=N stretching: The imine bond within the thiazole ring gives rise to an absorption band around 1600-1650 cm⁻¹.
C=C stretching: The carbon-carbon double bond in the thiazole ring and any aromatic substituents will show absorptions in the 1450-1600 cm⁻¹ region. universalprint.org
C-S stretching: The carbon-sulfur bond vibration is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹.
C-I stretching: The carbon-iodine bond gives a characteristic absorption at lower frequencies, typically in the range of 500-600 cm⁻¹.
The specific positions and intensities of these bands can provide valuable structural clues and can be used to monitor chemical reactions involving these functional groups.
Table 3: Characteristic IR Absorption Frequencies for 2-Aminothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H stretch | 3300 - 3500 | |
| Thiazole Ring | C=N stretch | 1515 | universalprint.org |
| Thiazole Ring | C=C stretch | 1455 | universalprint.org |
| Carbon-Iodine | C-I stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
For 2-Thiazolamine, 5-iodo- and its derivatives, the thiazole ring is a chromophore that absorbs in the UV region. The presence of substituents on the thiazole ring can significantly affect the λ_max and the molar absorptivity (ε). For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. rsc.org
Analysis of the UV-Vis spectra of a series of related compounds can provide insights into the electronic structure and the effects of substituents on the electronic properties of the thiazole core. For instance, the absorption maxima for a series of 5-aminothiazole derivatives were observed to range from 349 to 398 nm, with the position of the maximum being influenced by the nature of the substituent on the amino group. rsc.org
Table 4: UV-Vis Absorption Data for Selected Thiazole Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| 5-N-Arylaminothiazole Derivatives | Chloroform | 349 - 398 | rsc.org |
| 2-Amino-5-bromobenzophenone | Not specified | 237, 390 | caymanchem.com |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. acs.org
For 2-Thiazolamine, 5-iodo- and its derivatives, single-crystal X-ray diffraction can provide definitive proof of the molecular structure, including the regiochemistry of substitution on the thiazole ring. It can also reveal details about the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for designing new molecules with specific properties. For instance, X-ray crystallography has been used to unambiguously confirm the position of substituents and the tetrahedral coordination of a boron atom in fluorescent thiazole-based organoboron complexes. acs.org
Computational Chemistry and Theoretical Investigations of 2 Thiazolamine, 5 Iodo
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of molecules. These methods provide insights into the distribution of electrons, which in turn governs the molecule's reactivity and physical properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. rdd.edu.iq
Interactive Data Table: Calculated FMO Energies for Substituted 2-Aminothiazole (B372263) Analogs
Note: This table is a representative summary based on data from various computational studies on 2-aminothiazole derivatives. The values are illustrative and the exact computational methods may vary between studies.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| 2-Aminothiazole | None | -6.1 | -0.9 | 5.2 | researchgate.net |
| 2-Amino-4-phenylthiazole | 4-Phenyl | -5.8 | -1.5 | 4.3 | mdpi.com |
| 2-Amino-4-(4-chlorophenyl)thiazole | 4-(4-chlorophenyl) | -6.9 | 0.0 | 6.9 | rdd.edu.iq |
| 2-Amino-5-bromothiazole | 5-Bromo | -6.3 | -1.2 | 5.1 | Inferred from nih.gov |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). uni-muenchen.de
For 2-aminothiazole and its derivatives, MEP calculations consistently show a region of negative potential around the endocyclic nitrogen atom, making it a likely site for protonation and hydrogen bonding. royalsocietypublishing.orgscirp.org The exocyclic amino group, on the other hand, often exhibits a more positive potential due to the electron-withdrawing nature of the thiazole (B1198619) ring. researchgate.net The introduction of a halogen at the C5 position, such as iodine in 2-Thiazolamine, 5-iodo-, would create a region of variable potential. While the halogen atom itself is electronegative, the phenomenon of "sigma-hole" bonding can create a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential halogen bond donor.
Reactivity Descriptors
Based on the FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an electron.
These descriptors are widely used in computational studies to compare the reactivity of different compounds. researchgate.netexcli.de For instance, a higher electronegativity and electrophilicity index suggest a greater propensity for the molecule to act as an electrophile. The nucleophilicity of 2-aminothiazoles has been studied, revealing that they can act as both nitrogen and carbon nucleophiles, with the C5 position being a primary site for electrophilic aromatic substitution. researchgate.net The presence of an iodo group at this position in 2-Thiazolamine, 5-iodo- blocks this site for further electrophilic attack but introduces the possibility of reactions involving the carbon-iodine bond.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a deeper understanding of reaction feasibility and selectivity.
While specific DFT studies on the reaction mechanisms of 2-Thiazolamine, 5-iodo- are scarce, research on related systems offers significant insights. The halogenation of 2-aminothiazoles to produce 5-halo derivatives is known to proceed through an addition-elimination mechanism, and intermediates in this process have been isolated and characterized. rsc.org DFT calculations could be employed to model the transition states of both the addition and elimination steps, providing a quantitative picture of the reaction profile.
Furthermore, the reactivity of the carbon-iodine bond in 2-Thiazolamine, 5-iodo- is of considerable interest. This bond can participate in various cross-coupling reactions, which are fundamental in synthetic organic chemistry. DFT studies on similar aryl iodides have been crucial in elucidating the mechanisms of reactions like Suzuki, Heck, and Sonogashira couplings. These studies typically model the oxidative addition of the aryl iodide to a metal catalyst, which is often the rate-determining step. The electronic properties of the thiazole ring and the amino group would influence the energetics of this process.
Another relevant area is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. This reaction has been observed in various halogenated heterocycles, including thiazoles. DFT calculations have been used to propose and evaluate possible mechanistic pathways for this reaction, often involving iodo-bridged transition states. mdpi.com Such studies could predict the likelihood of iodine migration in 2-Thiazolamine, 5-iodo- under basic conditions and identify the most probable isomeric products.
Conformational Analysis and Molecular Modeling of Derived Scaffolds
The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and its interactions with other molecules. Molecular modeling techniques, including conformational analysis and molecular dynamics simulations, are used to explore the preferred shapes of molecules and how they might bind to biological targets.
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds, including approved drugs. nih.gov This has led to numerous molecular modeling studies of its derivatives.
Conformational Preferences
Molecular Modeling of Derived Scaffolds
The 2-aminothiazole scaffold is frequently used in the design of kinase inhibitors. In this context, molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes of these inhibitors to their target proteins. These studies have shown that the 2-aminothiazole core often forms key hydrogen bond interactions with the hinge region of the kinase domain.
For scaffolds derived from 2-Thiazolamine, 5-iodo-, the iodine atom would significantly influence its potential interactions within a protein binding site. The iodine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen. Additionally, the bulky iodine atom can provide favorable van der Waals contacts and contribute to the shape complementarity of the ligand within the binding pocket. The SAR (Structure-Activity Relationship) of some 2-aminothiazole-based anticancer agents has shown that the introduction of a bromo group at the C5-position can lead to increased potency, highlighting the importance of halogen substituents in modulating biological activity. nih.gov
Applications of 2 Thiazolamine, 5 Iodo As a Strategic Synthetic Building Block
Role in the Modular Construction of Biologically Active Molecules
The 2-amino-5-iodothiazole scaffold is a cornerstone in the modular synthesis of a variety of biologically active molecules. The presence of the iodine atom provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.govresearchgate.netlibretexts.org These powerful catalytic methods allow for the introduction of diverse aryl, heteroaryl, or alkynyl fragments at the C-5 position, enabling the systematic exploration of a chemical space to optimize biological activity.
For instance, the synthesis of complex heterocyclic systems often relies on the step-wise and controlled functionalization of a core structure. The 2-amino-5-iodothiazole unit can be readily incorporated into larger molecules, where the amino group can be acylated or otherwise modified, and the iodo group can participate in cross-coupling reactions to build intricate molecular frameworks. mdpi.commdpi.com This modular approach is particularly valuable in medicinal chemistry for the development of new therapeutic agents, including enzyme inhibitors and receptor agonists. The ability to independently modify different parts of the molecule allows for the fine-tuning of its pharmacological properties.
An example of a similar strategy is the synthesis of 2,3,5-trisubstituted 7-azaindoles from 2-amino-3,5-diiodopyridine, where sequential Sonogashira coupling reactions are employed to introduce different substituents. nih.gov This highlights the utility of halogenated amino-heterocycles in building complex, biologically relevant scaffolds. The principles of these reactions are directly applicable to 2-amino-5-iodothiazole for the generation of novel compound libraries for drug discovery.
The following table summarizes the key reactions and their significance in the modular construction of biologically active molecules using 2-amino-5-iodothiazole as a building block.
| Reaction Type | Reagents/Catalysts | Significance in Modular Synthesis | Potential Biologically Active Products |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst, Base | Introduction of diverse (hetero)aryl groups at the C-5 position. researchgate.netlibretexts.org | Enzyme inhibitors, Receptor modulators, Anticancer agents. ambeed.com |
| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper co-catalyst, Base | Installation of alkynyl moieties for further elaboration or as part of the final structure. wikipedia.orgorganic-chemistry.org | Antiviral compounds, Antiparasitic agents. nih.gov |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Formation of C-N bonds to introduce various amino substituents. incatt.nl | Kinase inhibitors, CNS active agents. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles | Direct displacement of the iodine atom to introduce a range of functional groups. jocpr.com | Antimicrobial agents, Anti-inflammatory compounds. |
Precursor for Advanced Organic Intermediates in Multi-Step Syntheses
In the realm of multi-step organic synthesis, the journey from simple starting materials to complex target molecules often involves the creation of a series of "advanced organic intermediates." rsc.orgfurman.edu These are stable, well-characterized molecules that contain key structural features of the final product and can be produced on a reasonable scale. 2-Thiazolamine, 5-iodo- is an exemplary precursor for the generation of such intermediates.
The reactivity of the C-I bond in 2-amino-5-iodothiazole allows for its conversion into a variety of other functional groups, thereby transforming it into a new, more elaborate intermediate. For example, through metal-catalyzed cross-coupling reactions, the iodo-group can be replaced with vinyl, alkyl, or other functionalized aryl groups, which can then undergo further transformations in subsequent steps. researchgate.neteie.gr This stepwise elaboration is a hallmark of modern synthetic strategy, enabling the efficient construction of complex targets. rsc.orgd-nb.info
A common strategy involves the initial coupling of 2-amino-5-iodothiazole with a partner that contains a protected functional group. After the coupling reaction, the protecting group can be removed to unveil a reactive site for the next step in the synthesis. This approach allows for the sequential and controlled building of molecular complexity. For example, coupling with a protected alkyne, followed by deprotection and a subsequent click reaction, can lead to the formation of triazole-containing intermediates, which are prevalent in many biologically active compounds. nih.gov
The table below illustrates how 2-Thiazolamine, 5-iodo- can be converted into various advanced intermediates.
| Starting Material | Reaction | Reagents | Resulting Intermediate | Potential Subsequent Transformations |
| 2-Thiazolamine, 5-iodo- | Sonogashira Coupling | Trimethylsilylacetylene, Pd/Cu catalyst | 2-Amino-5-(trimethylsilylethynyl)thiazole | Deprotection to terminal alkyne, Click chemistry, Further couplings. |
| 2-Thiazolamine, 5-iodo- | Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid, Pd catalyst | 2-Amino-5-(4-formylphenyl)thiazole | Wittig reaction, Reductive amination, Aldol condensation. |
| 2-Thiazolamine, 5-iodo- | Stille Coupling | Organostannanes, Pd catalyst | 2-Amino-5-(substituted)thiazole | Further functionalization of the introduced substituent. gatech.edu |
| 2-Thiazolamine, 5-iodo- | Heck Coupling | Alkenes, Pd catalyst | 2-Amino-5-(alkenyl)thiazole | Dihydroxylation, Epoxidation, Hydrogenation. |
Utilization in the Synthesis of Functional Organic Materials (e.g., fluorescent dyes, polymers)
The unique electronic properties of the thiazole (B1198619) ring, combined with the versatility of the iodo and amino substituents, make 2-Thiazolamine, 5-iodo- a valuable precursor for the synthesis of functional organic materials, including fluorescent dyes and conjugated polymers.
Fluorescent Dyes:
The development of novel fluorescent dyes is crucial for applications in bio-imaging, sensing, and materials science. nih.govrsc.orgresearchgate.net The 2-aminothiazole (B372263) core can act as an electron-donating component in donor-acceptor (D-A) type chromophores. By coupling 2-amino-5-iodothiazole with various electron-accepting building blocks via reactions like the Sonogashira or Suzuki coupling, a wide array of fluorescent dyes with tunable photophysical properties can be synthesized. nih.gov The amino group can also be modified to further modulate the electronic characteristics and solubility of the resulting dye. For example, introducing extended π-conjugated systems at the C-5 position can lead to significant red-shifts in the absorption and emission spectra. researchgate.net
Polymers:
Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The di-functional nature of 2-amino-5-iodothiazole (after suitable modification of the amino group) allows it to be used as a monomer in polymerization reactions. For example, after N-acylation, the resulting iodo-thiazole derivative can be subjected to polymerization conditions, such as Yamamoto or Suzuki polycondensation, to form polymers containing the thiazole unit in the main chain. The incorporation of the thiazole heterocycle can influence the polymer's solubility, thermal stability, and electronic band gap. gatech.edusmolecule.comgoogle.com
The following table provides examples of how 2-Thiazolamine, 5-iodo- can be used to create functional materials.
| Material Type | Synthetic Strategy | Key Intermediates/Monomers | Resulting Material Properties |
| Fluorescent Dyes | Sonogashira coupling with electron-withdrawing alkynes. | 5-Alkynyl-2-aminothiazole derivatives. | Tunable emission wavelengths, potential for solvatochromism. nih.gov |
| Fluorescent Dyes | Suzuki coupling with electron-deficient arylboronic acids. | 5-Aryl-2-aminothiazole derivatives. | High quantum yields, large Stokes shifts. |
| Conjugated Polymers | Suzuki polycondensation. | Di-boronic ester of a comonomer and N-protected 2-amino-5-iodothiazole. | Controlled band gap, good thermal stability. smolecule.com |
| Conjugated Polymers | Direct (hetero)arylation polymerization (DHAP). | N-protected 2-amino-5-iodothiazole and a C-H activated comonomer. gatech.edu | Processability, specific optoelectronic properties. |
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for 2-Thiazolamine, 5-iodo- Synthesis and Derivatization
The imperative to develop environmentally benign synthetic methods has spurred research into greener approaches for the synthesis and derivatization of 2-Thiazolamine, 5-iodo-. A significant advancement in this area is the development of a rapid, mild, and efficient protocol for the selective C-5 iodination of 2-aminothiazoles. This method utilizes iodic acid as an oxidant in an aqueous polyethylene (B3416737) glycol (PEG-400) solvent system, which is considered a green reaction medium. tandfonline.comtandfonline.com This approach avoids the use of hazardous reagents and solvents, offering a more sustainable alternative to traditional iodination methods. tandfonline.comtandfonline.com
Further embracing green chemistry, researchers have explored the use of recyclable catalysts and alternative energy sources. For instance, the use of Nafion-H, a recyclable solid-supported acid catalyst, in a PEG-water solvent system has been reported for the synthesis of 2-aminothiazoles, providing a foundation for its application in the synthesis of their iodinated derivatives. researchgate.net Another green approach involves the use of a Cu(II)-iodine catalyzed Hantzsch-type synthesis of 2-aminothiazole (B372263) derivatives in PEG-400. benthamdirect.com This method is notable for its use of catalytic quantities of iodine, which simplifies product separation and reduces waste. benthamdirect.com The development of a magnetically recoverable nanocatalyst for the one-pot synthesis of 2-aminothiazoles also represents a significant step towards sustainable production, replacing toxic reagents like molecular iodine with a safer halogen source. rsc.org
The derivatization of 2-Thiazolamine, 5-iodo- is also benefiting from green chemistry principles. For example, Suzuki cross-coupling reactions of 5-(4-bromophenyl)thiazol-2-amine (B1267679) have been successfully carried out in 5% aqueous isopropyl alcohol, demonstrating that complex bond formations can be achieved in more environmentally friendly solvent systems. researchgate.net
Table 1: Comparison of Green Synthesis Methods for 2-Aminothiazole Derivatives
| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| C-5 Iodination | Iodic acid/Iodine | Aqueous PEG-400 | Rapid, mild, green solvent, good oxidant | tandfonline.comtandfonline.com |
| Hantzsch Synthesis | Cu(II)-iodine | PEG-400 | Catalytic iodine, reduced waste, green solvent | benthamdirect.com |
| One-pot Synthesis | Magnetic Nanocatalyst/TCCA | Ethanol | Recyclable catalyst, safe halogen source | rsc.org |
Exploration of Novel Catalytic Systems for Regioselective Functionalization
The precise functionalization of the 2-aminothiazole core is critical for modulating its chemical and biological properties. The development of novel catalytic systems that enable regioselective reactions at specific positions is a major focus of current research. For the synthesis of 2-Thiazolamine, 5-iodo- itself, a key challenge is the regioselective iodination at the C-5 position. A highly efficient method employs iodic acid as an oxidant for the selective iodination of 2-aminothiazoles at this position. tandfonline.comtandfonline.com Another approach involves the use of CuX₂ (where X is a halogen) in the presence of n-butyl nitrite (B80452) for the regioselective halogenation of 2-aminothiazoles. nih.gov
Once synthesized, the C-I bond in 2-Thiazolamine, 5-iodo- serves as a versatile handle for further functionalization through various cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 2-amino-5-halothiazoles. nih.govjocpr.com These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The development of novel palladium catalysts and ligands continues to improve the efficiency and scope of these transformations. For instance, a poly(styrene-co-maleic anhydride) modified with 2-aminothiazole moieties has been used to immobilize palladium(II) dichloride, creating a recyclable catalyst for the Sonogashira coupling of aryl halides. mdpi.com
The Suzuki-Miyaura coupling is another powerful tool for the derivatization of 2-Thiazolamine, 5-iodo-. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. jocpr.commdpi.com The synthesis of 2-amino-5-arylthiazoles has been achieved through the Suzuki reaction of 2-amino-5-bromothiazole with arylboronic acids. mdpi.com Similarly, the Heck reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, offers another avenue for the functionalization of this scaffold. jocpr.comunishivaji.ac.in
Integration of 2-Thiazolamine, 5-iodo- into Automated Synthesis and Flow Chemistry Platforms
The increasing demand for large libraries of compounds for high-throughput screening has driven the integration of key building blocks like 2-Thiazolamine, 5-iodo- into automated synthesis and flow chemistry platforms. tandfonline.comwikipedia.orgsigmaaldrich.comchemspeed.com These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher throughput. galchimia.com
Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds. galchimia.com The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. uniqsis.com While specific examples of the flow synthesis of 2-Thiazolamine, 5-iodo- are not yet widely reported, the successful flow synthesis of other thiazole (B1198619) derivatives, such as the anti-inflammatory drug Fanetizole, demonstrates the feasibility of this approach. uniqsis.com The Hantzsch thiazole synthesis, a key reaction for forming the thiazole ring, has been successfully adapted to a continuous flow-through process. uniqsis.com Furthermore, the iodination of heterocycles has also been achieved in flow, suggesting that the synthesis of 2-Thiazolamine, 5-iodo- could be readily adapted to this technology. uniqsis.com
Automated synthesis platforms, which utilize robotic systems to perform chemical reactions, are also becoming increasingly prevalent. wikipedia.orgsigmaaldrich.comchemspeed.com These systems can perform a wide range of reactions, including cross-coupling reactions like the Suzuki coupling, which are crucial for the derivatization of 2-Thiazolamine, 5-iodo-. sigmaaldrich.com The modular nature of many automated synthesizers allows for the rapid assembly of diverse compound libraries from a common intermediate. rsc.org The integration of 2-Thiazolamine, 5-iodo- into these platforms would enable the rapid generation of novel derivatives for biological evaluation.
Rational Design of Next-Generation Thiazolamine Derivatives with Tailored Reactivity Profiles
The ability to predict and control the reactivity of a molecule is a central goal of modern chemistry. The rational design of next-generation thiazolamine derivatives with tailored reactivity profiles is an emerging paradigm that combines computational chemistry with synthetic expertise. By understanding the electronic structure of 2-Thiazolamine, 5-iodo- and its derivatives, it is possible to design molecules with specific and predictable chemical behaviors.
Computational methods, such as Density Functional Theory (DFT), can be used to study the relationships between the electronic structure of a molecule and its reactivity. researchgate.net For example, a DFT study on 2-amino- and 2-halothiazole derivatives has been used to understand their binding affinity to biological targets. researchgate.net Similar computational approaches can be applied to predict the reactivity of the C-I bond in 2-Thiazolamine, 5-iodo- and to design derivatives where this reactivity is enhanced or attenuated. This could involve, for instance, the strategic placement of electron-donating or electron-withdrawing groups on the thiazole ring or the amino group to modulate the electron density at the C-5 position.
The rational design of fluorescent probes provides an excellent example of how reactivity can be tailored for a specific application. In the design of these probes, the reactivity of a particular functional group is precisely controlled to elicit a fluorescent response upon reaction with a target analyte. researchgate.net This same principle can be applied to the design of 2-thiazolamine derivatives with tailored reactivity for applications in materials science or as reactive intermediates in complex organic syntheses. By combining computational modeling with experimental validation, it will be possible to create a new generation of 2-Thiazolamine, 5-iodo- derivatives with precisely controlled and predictable reactivity profiles. rsc.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-iodo-2-thiazolamine, and what challenges arise during iodination?
- Methodology :
- Direct iodination : Use iodine (I₂) or N-iodosuccinimide (NIS) with a thiazole precursor. For example, halogenation of 2-thiazolamine under controlled conditions (e.g., acidic media or catalytic metal assistance) can introduce iodine at the 5-position .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with iodinated aryl/heteroaryl boronic acids. This method is effective for introducing iodine post-thiazole ring formation .
- Challenges : Iodine’s steric bulk and susceptibility to elimination under basic conditions require careful optimization of reaction time, temperature, and solvent polarity.
Q. How is 5-iodo-2-thiazolamine characterized structurally, and what spectroscopic data are critical?
- Methodology :
- NMR : H and C NMR identify substituent positions. The deshielding effect of iodine on adjacent protons (e.g., C4-H in thiazole) confirms substitution .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₃H₂IN₂S: MW 224.96 g/mol). Fragmentation patterns distinguish iodine from other halogens .
- X-ray crystallography : Resolves iodine’s spatial orientation and bond angles, critical for studying reactivity .
Q. What are the solubility and stability considerations for 5-iodo-2-thiazolamine in common solvents?
- Methodology :
- Solubility : Test in DMSO, DMF, and THF. Iodo-substituted thiazoles exhibit lower solubility in non-polar solvents (e.g., hexane) due to increased molecular weight and polarity .
- Stability : Monitor degradation via HPLC under light, heat, and humidity. Iodo derivatives are prone to dehalogenation in basic conditions; storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the reactivity of 5-iodo-2-thiazolamine in cross-coupling reactions?
- Methodology :
- Substituent effects : Nitro or trifluoromethyl groups at C4 increase electrophilicity at C5, accelerating oxidative addition in Pd-catalyzed couplings. Compare reaction yields using 5-iodo-4-nitro-2-thiazolamine vs. unsubstituted analogs .
- Kinetic studies : Use in situ IR spectroscopy to track reaction rates. Electron-withdrawing groups reduce activation energy for transmetalation steps .
Q. What strategies mitigate iodine loss during functionalization of 5-iodo-2-thiazolamine?
- Methodology :
- Protecting groups : Introduce temporary substituents (e.g., silyl ethers) at reactive sites to prevent elimination during alkylation or amidation .
- Low-temperature conditions : Perform reactions at -78°C in anhydrous THF to stabilize the C-I bond .
- Metal-free approaches : Use photoredox catalysis for C-H activation, avoiding harsh metal reagents that promote deiodination .
Q. Can 5-iodo-2-thiazolamine serve as a precursor for radiolabeled compounds in medicinal chemistry?
- Methodology :
- Radioiodination : Exchange stable iodine with I or I via isotopic exchange in the presence of Cu(I) catalysts. Purity is assessed using radio-TLC .
- Biological evaluation : Test radiolabeled derivatives in vitro for receptor binding affinity. For example, iodine’s size mimics tyrosine residues in kinase inhibitors .
Key Considerations
- Contradictions : highlights methyl-substituted thiazoles (e.g., compound 40) with enhanced solubility, whereas iodo derivatives face challenges due to higher molecular weight. This contrast underscores the need for tailored synthetic strategies .
- Safety : While nitro-thiazoles (e.g., 5-nitro-2-thiazolamine) are carcinogenic , 5-iodo analogs require precautions for radiolabeling and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
